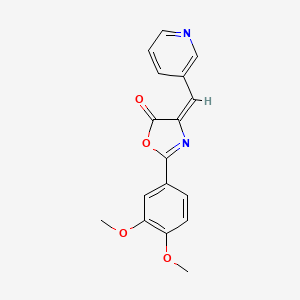

(E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one” is a chemical compound with the molecular formula C17H14N2O4 . It’s a versatile material used in scientific research.

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.30 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Scientific Research Applications

Conducting Polymers

Poly[bis(pyrrol-2-yl)arylenes] : Research has explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potential and potential in forming conducting polymers. These compounds, including variations with dimethoxybenzene groups, have shown promising electrochemical properties, indicating their utility in developing electrically conducting materials (Sotzing et al., 1996).

Catalysis and Oxidation

Mn(IV)-Me4DTNE Complex Catalysis : A study on the oxidation of lignin model compounds with hydrogen peroxide, catalyzed by a Mn(IV)-Me4DTNE complex, highlighted the preference for epoxidating C–C double bonds conjugated with aromatic moieties, including those with dimethoxyphenyl groups. This research provides insights into the reactivity of lignin towards oxidants, offering a path to environmentally friendly lignin degradation strategies (Cui et al., 1999).

Photoluminescent Materials

Oligo-Polyphenylenevinylene Copolymers : A segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, featuring dimethoxyphenyl groups, was synthesized and studied for its photoluminescent properties. The material showed potential applications in organic light-emitting diodes (OLEDs) due to its stable fluorescence emissions, highlighting the role of such compounds in developing new photoluminescent materials (Sierra & Lahti, 2004).

Molecular Docking and Antimicrobial Agents

Pyridyl-Pyrazolines Anticancer and Antimicrobial Agents : Novel heterocyclic compounds, including 1,3-oxazole clubbed with pyridyl-pyrazolines, were synthesized and evaluated for their anticancer and antimicrobial activities. These compounds, integrating oxazole, pyrazoline, and pyridine entities, showed promising results against various cancer cell lines and pathogenic strains, offering insights into the development of new pharmaceutical agents (Katariya et al., 2021).

Organic Synthesis

Pyridylene-bridged Bisoxazoles : The synthesis and structural study of bisoxazoles linked to a pyridylene central linker demonstrated specific molecular conformations and packing in crystals. This research contributes to the understanding of the structural aspects of bisoxazoles and their potential applications in organic synthesis and material science (Felsmann et al., 2011).

Safety And Hazards

properties

IUPAC Name |

(4E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKPPWJEZADXST-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)

![6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2452694.png)

![2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2452695.png)

![7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione](/img/structure/B2452696.png)

![Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2452698.png)

![3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)

![1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2452705.png)